

# In-Depth Technical Guide to the Crystal Structure of 5-Chlorosalicylic Acid

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## Compound of Interest

Compound Name: 5-Chlorosalicylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **5-Chlorosalicylic Acid** (5-CSA), a molecule of interest in pharmaceutical and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and an analysis of the key intermolecular interactions that govern its solid-state architecture.

## Crystallographic Data

The crystal structure of **5-Chlorosalicylic Acid** has been determined by single-crystal X-ray diffraction.<sup>[1]</sup> The compound crystallizes in the monoclinic space group  $P2_1/c$ . A summary of the key crystallographic and refinement data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for **5-Chlorosalicylic Acid**.

Parameter	Value
Empirical Formula	C <sub>7</sub> H <sub>5</sub> ClO <sub>3</sub>
Formula Weight	172.56
Temperature	295(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
Unit Cell Dimensions	
a	13.533(3) Å
b	3.8681(8) Å
c	13.729(3) Å
α	90°
β	108.89(3)°
γ	90°
Volume	679.5(3) Å <sup>3</sup>
Z	4
Calculated Density	1.687 Mg/m <sup>3</sup>
Absorption Coefficient	0.498 mm <sup>-1</sup>
F(000)	352
Crystal Size	0.30 x 0.20 x 0.10 mm
Theta Range for Data Collection	2.53 to 27.50°
Index Ranges	-17<=h<=16, -5<=k<=4, -17<=l<=17
Reflections Collected	6397
Independent Reflections	1555 [R(int) = 0.035]

Completeness to Theta = 27.50°	99.8 %
Refinement Method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	1555 / 0 / 101
Goodness-of-fit on F <sup>2</sup>	1.054
Final R indices [I>2sigma(I)]	R1 = 0.039, wR2 = 0.104
R indices (all data)	R1 = 0.057, wR2 = 0.115
Largest Diff. Peak and Hole	0.28 and -0.29 e.Å <sup>-3</sup>

## Molecular Structure

The asymmetric unit of **5-Chlorosalicylic Acid** contains one independent molecule. The molecular structure is characterized by a planar benzene ring substituted with a chlorine atom, a hydroxyl group, and a carboxylic acid group. Selected bond lengths, bond angles, and torsion angles are provided in Tables 2, 3, and 4, respectively, offering a quantitative description of the molecular geometry.

Table 2: Selected Bond Lengths (Å) for **5-Chlorosalicylic Acid**.

Bond	Length (Å)
Cl1 - C5	1.739(2)
O1 - C7	1.311(2)
O2 - C7	1.226(2)
O3 - C2	1.354(2)
C1 - C2	1.393(3)
C1 - C6	1.383(3)
C2 - C3	1.385(3)
C3 - C4	1.378(3)
C4 - C5	1.380(3)
C5 - C6	1.384(3)
C1 - C7	1.479(3)

Table 3: Selected Bond Angles (°) for **5-Chlorosalicylic Acid**.

Atoms	Angle (°)
O2 - C7 - O1	122.9(2)
O2 - C7 - C1	120.9(2)
O1 - C7 - C1	116.2(2)
O3 - C2 - C1	121.2(2)
O3 - C2 - C3	118.5(2)
C6 - C1 - C2	118.6(2)
C3 - C2 - C1	120.3(2)
C4 - C3 - C2	120.1(2)
C3 - C4 - C5	119.8(2)
C4 - C5 - C6	120.8(2)
C1 - C6 - C5	120.4(2)
C4 - C5 - Cl1	119.5(2)
C6 - C5 - Cl1	119.7(2)

Table 4: Selected Torsion Angles (°) for **5-Chlorosalicylic Acid**.

Atoms	Angle (°)
C6 - C1 - C2 - O3	-178.6(2)
C7 - C1 - C2 - O3	1.8(3)
C6 - C1 - C2 - C3	1.3(3)
C7 - C1 - C2 - C3	-178.3(2)
O3 - C2 - C3 - C4	179.9(2)
C1 - C2 - C3 - C4	-0.1(3)
C2 - C3 - C4 - C5	0.0(3)
C3 - C4 - C5 - C6	-0.3(3)
C3 - C4 - C5 - Cl1	179.4(2)
C2 - C1 - C6 - C5	-1.1(3)
C7 - C1 - C6 - C5	178.5(2)
C4 - C5 - C6 - C1	0.3(3)
Cl1 - C5 - C6 - C1	-179.4(2)
C2 - C1 - C7 - O2	-1.5(3)
C6 - C1 - C7 - O2	178.9(2)
C2 - C1 - C7 - O1	178.3(2)
C6 - C1 - C7 - O1	-1.3(3)

## Intermolecular Interactions and Crystal Packing

The crystal structure of **5-Chlorosalicylic Acid** is stabilized by a network of intermolecular hydrogen bonds. The primary interaction is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Specifically, the hydroxyl group of the carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of the neighboring molecule (O1-H1A...O2). These dimers are a common supramolecular synthon in carboxylic acids.

Further stabilization of the crystal packing is achieved through weaker intermolecular interactions, including C-H...O and potential halogen bonding interactions, which contribute to the overall three-dimensional architecture.

## Experimental Protocols

### Synthesis and Crystallization

Commercially available **5-Chlorosalicylic acid** was used for this study. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in ethanol at room temperature.

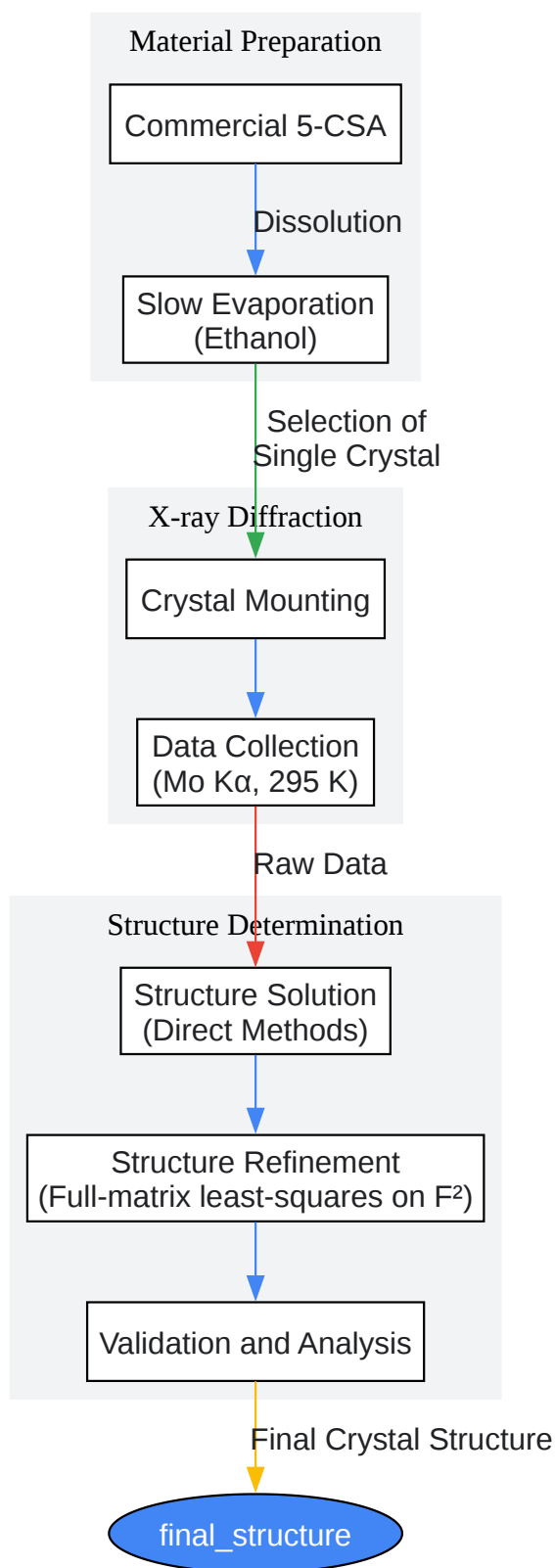
### X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 295(2) K using a diffractometer with graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073$  Å). The structure was solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of **5-Chlorosalicylic Acid**.



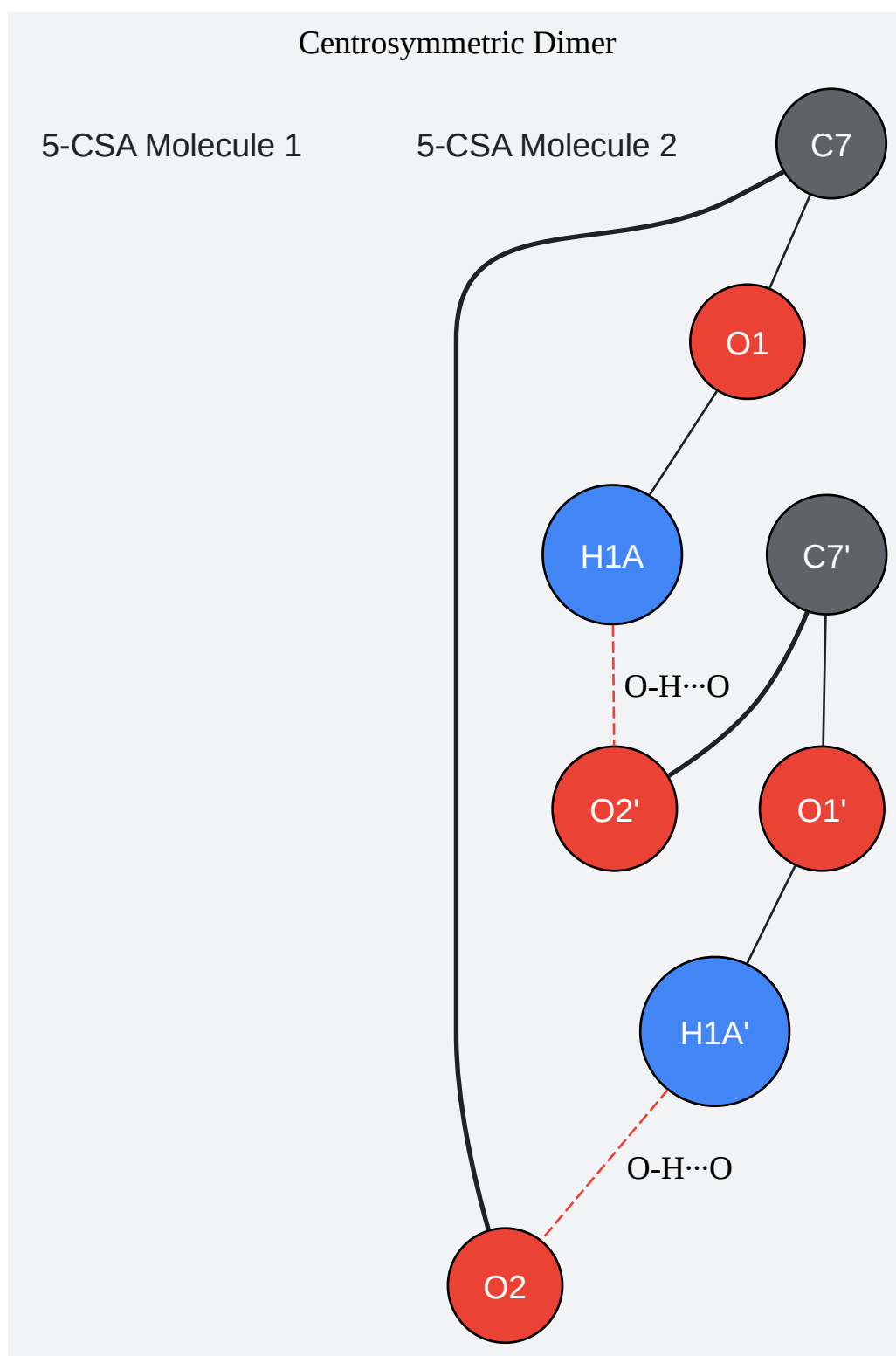
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*Crystal structure determination workflow for **5-Chlorosalicylic Acid**.*



## Hydrogen Bonding Interaction

The primary hydrogen bonding motif in the crystal structure of **5-Chlorosalicylic Acid** is the formation of a centrosymmetric dimer. This interaction is depicted in the following diagram.



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## References

- 1. 5-Chlorosalicylic Acid | C<sub>7</sub>H<sub>5</sub>ClO<sub>3</sub> | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
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